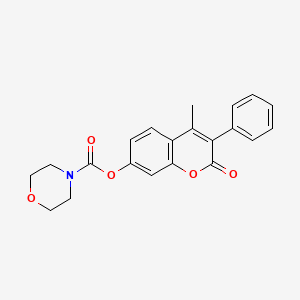

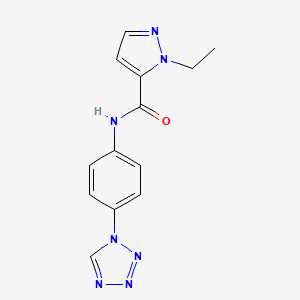

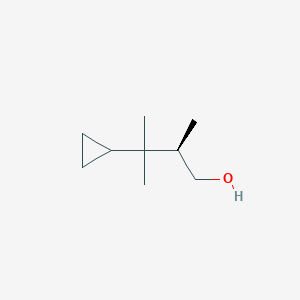

![molecular formula C19H20N4 B2490256 11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 849825-99-6](/img/structure/B2490256.png)

11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazoisoquinoline derivatives represent a class of compounds with a wide range of biological and chemical properties. These compounds are of interest due to their potential applications in medicinal chemistry and their unique structural features.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, cyclization processes, and reactions with amines or other nitrogen nucleophiles to form a variety of heterocyclic compounds. For example, the synthesis of tetrahydrobenzo[f]isoquinolines can be achieved through base-catalyzed ring transformations of certain precursors in the presence of cyanoacetamide, yielding products with excellent yields (Pratap et al., 2007).

Molecular Structure Analysis

The molecular structure of benzimidazoisoquinoline derivatives is characterized by the presence of fused heterocyclic rings. Structural analyses, including infrared, ultraviolet absorption, and fluorescence spectra, help in understanding the electronic characteristics of these compounds (Yagi et al., 1969).

Chemical Reactions and Properties

Benzimidazoisoquinoline derivatives undergo a range of chemical reactions, including nucleophilic aromatic displacement and reactions with alkyl cyanoacetates, leading to the formation of diverse and useful poly N-heterocyclic compounds (Lu & Fu, 2011). These reactions are pivotal for the synthesis of compounds with potential combinatorial and medicinal chemistry applications.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be influenced by the nature of substituents on the heterocyclic rings. For instance, the introduction of dimethylamino groups and carbonyl substituents affects the fluorescence quantum yields and the absorption and emission maxima of the isoquinolinones (Galunov et al., 2003).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

Research in heterocyclic chemistry demonstrates the synthesis and functionalization of compounds structurally related to "11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile." These studies highlight the versatility of isoquinoline and benzimidazoisoquinoline derivatives in organic synthesis. For instance, reactions of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile led to a variety of heterocyclic compounds, showcasing the potential for generating diverse molecular architectures (El-Dean, Radwan, & Zaki, 2010).

Spectral Properties and Applications

The spectral properties and applications of new derivatives, such as 7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones, were investigated for their fluorescence in various media. These studies suggest the potential use of such compounds in developing fluorescent markers for biomedical applications, highlighting the relevance of isoquinoline derivatives in materials science and sensor technology (Galunov et al., 2003).

Pharmacological Potentials

Research into the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles, using environmentally friendly catalysts, points to the methodological advancements in synthesizing compounds with potential pharmacological activities. These synthetic routes offer a green chemistry approach to generating bioactive molecules, possibly including derivatives of "this compound" (Patil et al., 2009).

Nonlinear Optical Properties

Studies on the nonlinear optical properties of benzimidazobenzophenanthroline type ladder polymers demonstrate the significance of isoquinoline derivatives in developing materials with high optical susceptibilities. These materials are promising for applications in optoelectronics and photonics, suggesting potential research directions for "this compound" derivatives (Lindle et al., 1990).

Mecanismo De Acción

Target of action

The compound is structurally similar to tetrahydroisoquinolines (THIQs), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of action

Thiqs generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical pathways

Without specific research on this compound, it’s difficult to determine the exact biochemical pathways it affects. Thiqs are known to affect various biochemical pathways, depending on their specific targets .

Direcciones Futuras

Análisis Bioquímico

Molecular Mechanism

The molecular mechanism of action of 11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is not well-defined . It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models, including any threshold effects and toxic or adverse effects at high doses, have not been reported .

Propiedades

IUPAC Name |

11-(propan-2-ylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-12(2)21-18-14-8-4-3-7-13(14)15(11-20)19-22-16-9-5-6-10-17(16)23(18)19/h5-6,9-10,12,21H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLNUCWMVZQMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

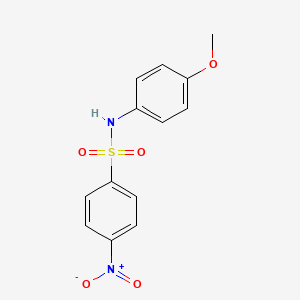

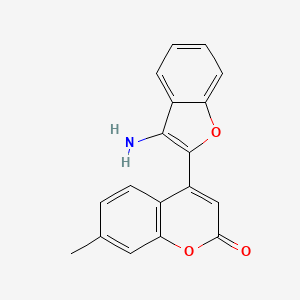

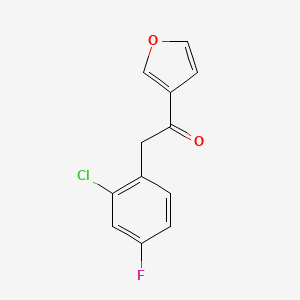

![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)

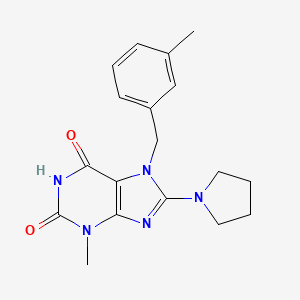

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile](/img/structure/B2490179.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)